2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methylpiperazine-1-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-23-6-8-24(9-7-23)20(27)16-12-17(18-5-3-11-29-18)25(22-16)14-19(26)21-13-15-4-2-10-28-15/h3,5,11-12,15H,2,4,6-10,13-14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBIBUKDNUXLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide , with the CAS number 1171859-41-8 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 430.6 g/mol . The structure features a pyrazole ring, piperazine moiety, and thiophene group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.6 g/mol |
| CAS Number | 1171859-41-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Key Mechanisms:
- Inhibition of Kinases : The compound may inhibit kinases that are crucial for cell signaling pathways, potentially impacting cancer cell proliferation.
- Antimicrobial Activity : There is evidence suggesting that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Activity
Research indicates that compounds similar to this compound have shown promising anticancer activity. In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
Some derivatives have been tested against bacterial strains, showing effectiveness in inhibiting growth. This suggests potential applications in developing new antibiotics or adjuvants to existing therapies.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated:
- MCF-7 Cell Line : IC50 value of 15 µM after 48 hours.
- A549 Cell Line : IC50 value of 20 µM after 48 hours.
This study highlights the potential of this compound as a lead for developing anticancer agents.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus.
- MIC : 64 µg/mL for E. coli.
These findings support further exploration into its use as an antimicrobial agent.
Comparison with Similar Compounds
Research Findings and Therapeutic Implications
- Antimicrobial Potential: Thiophene-pyrazole hybrids (e.g., Safonov, 2020 ) demonstrated MIC values of 8–32 µg/mL against S. aureus, suggesting the target compound’s thiophene moiety may enhance Gram-positive activity.
- Kinase Inhibition : Piperazine-acetamide derivatives like Dasatinib highlight the role of piperazine in targeting ATP-binding pockets, implying the target compound could be optimized for oncology applications.
- Metabolic Stability : THF’s smaller ring size may improve hepatic clearance compared to THP-based analogues, as seen in preclinical ADME studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
